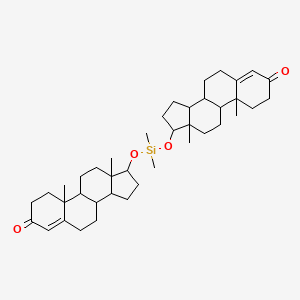
Androst-4-en-3-one, 17beta,17'beta-((dimethylsilylene)dioxy)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the protection of hydroxyl groups using dimethylsilylene, followed by oxidation and other functional group transformations to achieve the desired structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Methyltestosterone: A synthetic derivative of testosterone with enhanced oral bioavailability.
Uniqueness
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is unique due to the presence of the dimethylsilylene group, which provides additional stability and alters its chemical reactivity compared to other similar compounds. This makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
5055-43-6 |
|---|---|
Molecular Formula |
C40H60O4Si |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
17-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3 |
InChI Key |
FKAPETDRFJWMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
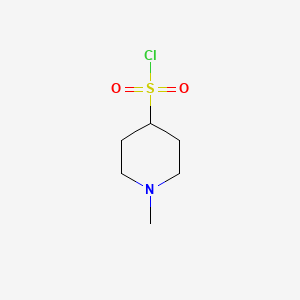
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
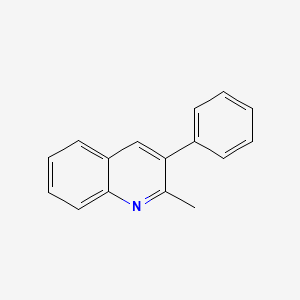
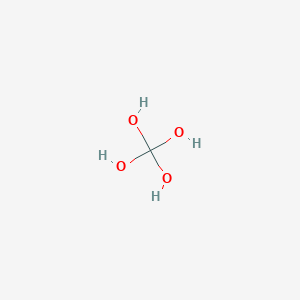
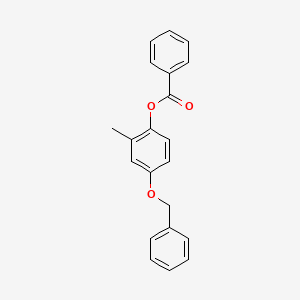
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
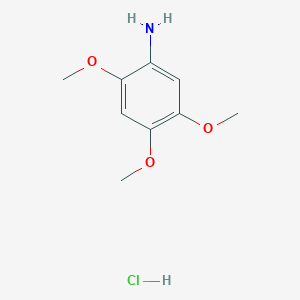

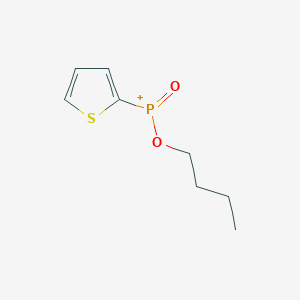
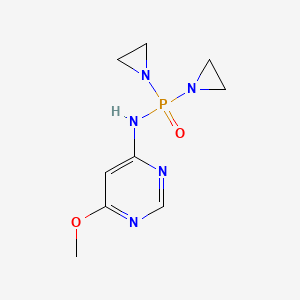
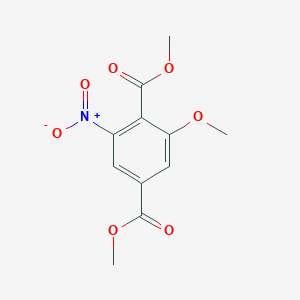
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
